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Compound of Interest

Compound Name: 4,4-Dimethylpent-1-yn-3-ol

CAS No.: 19115-28-7

Cat. No.: B2579561 Get Quote

Executive Summary
4,4-Dimethylpent-1-yn-3-ol (CAS: 19115-28-7) represents a distinct class of secondary

propargylic alcohols where the steric bulk of the tert-butyl group rivals the electronic

distinctiveness of the terminal alkyne. This guide addresses the critical challenge of assigning

absolute configuration (

vs.

) and quantifying enantiomeric excess (

) in asymmetric synthesis and drug development.

While optical rotation is frequently cited, it is notoriously unreliable for this substrate due to

solvent dependence and low specific rotation values. This guide prioritizes NMR-based Mosher

ester analysis as the definitive method for absolute assignment, supported by Chiral HPLC for

high-throughput quantification and Enzymatic Resolution for standard preparation.

Part 1: The Stereochemical Challenge
The molecule features a chiral center at C3, flanked by a bulky tert-butyl group and a linear

ethynyl group. The Cahn-Ingold-Prelog (CIP) priority assignment is non-trivial for automated

systems but follows this hierarchy:
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-OH (Oxygen, Atomic #8)

-C(CH₃)₃ (tert-Butyl)

-C≡CH (Ethynyl)

-H (Hydrogen)

Note on Priority: Although the triple bond counts as three carbon connections, the tert-butyl

group's methyl carbons are bonded to hydrogens (H,H,H), whereas the ethynyl "phantom"

carbons terminate. Thus, the tert-butyl group takes precedence over the ethynyl group.

Decision Matrix for Method Selection
The following workflow illustrates the logical selection of analytical methods based on sample

purity and data requirements.

Start: Unknown Sample

Is the sample chemically pure (>95%)?

Method A: Mosher Analysis (NMR)
(Definitive Absolute Config)

Yes (Unknown Config)

Method B: Chiral HPLC
(Quantify ee% / Ratio)

No (Crude Mix)

Is it enantiomerically enriched?

No (Racemic)

Method C: Polarimetry
(Quick Purity Check Only)

Yes (Routine)

Once Config Known

Click to download full resolution via product page

Figure 1: Decision matrix for selecting the appropriate stereochemical assignment method.

Part 2: Comparative Analysis of Assignment
Methods
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Method A: Modified Mosher’s Method (The Gold
Standard)
Best For:Ab initio determination of absolute configuration for unknown samples.

This method relies on the anisotropic shielding effect of the phenyl ring in

-methoxy-

-trifluoromethylphenylacetic acid (MTPA) esters. By synthesizing both

- and

-MTPA esters, one can calculate the difference in chemical shifts (

).

Mechanism: In the preferred conformer, the MTPA phenyl ring shields the protons cis to it.

Application to 4,4-Dimethylpent-1-yn-3-ol:

The tert-butyl protons are essentially a singlet (9H).

The alkyne proton is a distinct doublet or singlet depending on exchange.

Self-Validating Logic: If the

values for the tert-butyl group and the alkyne group have opposite signs, the assignment
is valid. If they have the same sign, the derivatization or NMR analysis is flawed.

Method B: Chiral HPLC (The Quantifier)
Best For: Routine quality control (QC) and measuring

> 99%.

Direct separation on chiral stationary phases (CSPs) is superior to GC for this alcohol because

it avoids thermal racemization risks, although the molecule is relatively stable.

Recommended Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
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Selectivity: The carbamate moieties in the stationary phase interact via hydrogen bonding

with the hydroxyl group and

-

interactions with the alkyne. The bulky tert-butyl group enhances discrimination by fitting
poorly into specific chiral pockets.

Method C: Enzymatic Kinetic Resolution (The Reference
Source)
Best For: Preparing analytical standards to verify HPLC retention times.

Lipases, particularly Candida antarctica Lipase B (CAL-B), follow the Kazlauskas Rule for

secondary alcohols.

Rule: The enzyme preferentially acetylates the enantiomer where the "Large" group fits the

large pocket and "Medium" fits the medium pocket.

Assignment: For this substrate, Large = t-Bu, Medium = Alkyne. The fast-reacting enantiomer

usually yields the

-acetate (confirming the

alcohol configuration upon hydrolysis).

Part 3: Detailed Experimental Protocols
Protocol 1: Mosher Ester Synthesis & Analysis
Objective: Determine absolute configuration via NMR.[1]

Reagents:

(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chlorides)

Dry Pyridine-d5 (allows in-tube reaction) or Dry CH₂Cl₂/Pyridine

Step-by-Step Workflow:
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Preparation: Place 5 mg of the alcohol into two separate NMR tubes.

Derivatization:

Tube A: Add 10 mg (S)-(+)-MTPA-Cl + 0.5 mL Pyridine-d5. (Yields (R)-Mosher Ester).

Tube B: Add 10 mg (R)-(-)-MTPA-Cl + 0.5 mL Pyridine-d5. (Yields (S)-Mosher Ester).

Note: The stereodescriptors of the acid chloride and the resulting ester are opposite due to

CIP priority changes at the ester linkage.

Reaction: Shake at room temperature for 15 minutes. Monitor conversion via TLC

(Hexane/EtOAc 8:2).

Analysis: Acquire ¹H NMR (400 MHz or higher). Focus on the signals for the tert-butyl

protons (~0.9 ppm) and the alkyne proton (~2.4 ppm).

Data Interpretation (The Model): Calculate

.

Proton Group Position relative to C3
Expected Sign (

) for (3R) Config

-C(CH₃)₃ (t-Butyl) Right (L2) Negative (-)

-C≡CH (Alkyne) Left (L1) Positive (+)

-H (Methine) Center (Variable/Small)

If the calculated signs match this table, the sample is the (R)-enantiomer. If reversed, it is (S).

Protocol 2: Chiral HPLC Conditions
Objective: Quantify enantiomeric excess.

System: Agilent 1260 Infinity II or equivalent. Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

Mobile Phase: Hexane : Isopropanol (98 : 2 v/v). Flow Rate: 0.5 mL/min (Low flow
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recommended due to steric bulk affecting mass transfer). Detection: UV @ 210 nm (Alkyne

absorbance) or Refractive Index (RI). Temperature: 25°C.

Expected Performance:

Resolution (

): > 2.5

Elution Order: Typically, the sterically bulkier enantiomer interacts less with the cellulose

cavity. (Note: Always verify elution order with a Mosher-validated standard, as subtle solvent

changes can flip the order).

Part 4: Data Visualization & Logic
The Mosher Assignment Model
The following diagram visualizes the Newman projection used to deduce the configuration. The

phenyl ring of the MTPA auxiliary shields the substituent on its side.

C3
(Chiral)

t-Butyl
(Shielded in S-ester)

Right

Alkyne
(Shielded in R-ester)

Left

H

Back

MTPA-Phenyl
(S-Ester Conformer) Shields

Click to download full resolution via product page

Figure 2: Newman projection logic for Mosher analysis. In the (S)-MTPA ester of the (R)-

alcohol, the phenyl ring aligns with the t-butyl group, causing an upfield shift (negative

).
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Part 5: Comparison Summary
Feature

Mosher's Method
(NMR)

Chiral HPLC Optical Rotation

Primary Use Absolute Assignment Quantification (ee) Purity Check

Accuracy High (Structural Proof) High (Quantitative) Low (Ambiguous)

Sample Req.
~5-10 mg

(Destructive)
< 1 mg (Recoverable)

> 20 mg (Non-

destructive)

Throughput Low (2 samples/day)
High (20+

samples/day)
High

Cost
High (Deuterated

solvents)
Medium (Columns) Low

Limitation Requires pure sample Requires standards Solvent dependent
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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